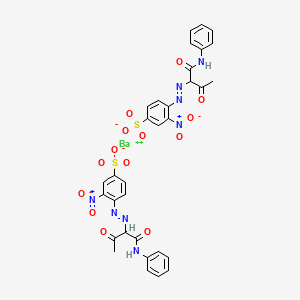

Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate)

Description

Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) is a complex azo compound characterized by a benzenesulphonate backbone functionalized with nitro (-NO₂), phenylcarbamoyl (C₆H₅NHCO-), and azo (-N=N-) groups.

Properties

CAS No. |

5280-69-3 |

|---|---|

Molecular Formula |

C32H26BaN8O14S2 |

Molecular Weight |

948.1 g/mol |

IUPAC Name |

4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate;barium(2+) |

InChI |

InChI=1S/2C16H14N4O7S.Ba/c2*1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2*2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;;+2/p-2 |

InChI Key |

HRCWDEIZUGFKOT-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Ligand Precursor

-

- 3-nitro-4-aminobenzenesulphonic acid or its salt.

- Phenylcarbamoyl acetonyl derivative (as the coupling component).

- Sodium nitrite and hydrochloric acid for diazotization.

-

- The aromatic amine (3-nitro-4-aminobenzenesulphonic acid) is dissolved in acidic aqueous medium.

- Sodium nitrite solution is added at low temperature (0–5 °C) to form the diazonium salt.

- Careful control of temperature and pH is critical to maintain diazonium salt stability.

-

- The diazonium salt solution is added slowly to a solution of the phenylcarbamoyl acetonyl compound under alkaline conditions.

- The coupling reaction forms the azo bond (-N=N-) linking the aromatic ring and the phenylcarbamoyl acetonyl group.

- The reaction mixture is stirred and maintained at controlled temperature to optimize yield.

-

- The azo ligand is precipitated by adjusting pH or adding salts.

- Filtration and washing with water or alcohol remove impurities.

- Drying under vacuum yields the pure azo ligand.

Formation of Barium Bis(azo Ligand) Complex

-

- The purified azo ligand is dissolved in water or an appropriate solvent.

- A soluble barium salt, such as barium chloride or barium acetate, is added gradually under stirring.

- The barium ions coordinate with the sulphonate groups of the azo ligand, forming the barium bis complex.

Precipitation and Purification:

- The barium bis complex precipitates out due to low solubility.

- The precipitate is filtered, washed to remove unreacted materials and salts.

- Final drying yields the barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) compound.

Analytical and Quality Control Data

| Parameter | Typical Value / Specification | Methodology |

|---|---|---|

| Purity | ≥ 98% | High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy |

| Loss on drying | ≤ 1.0% | Gravimetric analysis at 105 °C for 3 hours |

| Residue on ignition | ≤ 0.2% | Gravimetric analysis at 600 °C |

| Heavy metals content | ≤ 10 ppm | Atomic absorption spectroscopy (AAS) or ICP-MS |

| Assay | Corresponds to theoretical molecular weight | Elemental analysis and titration methods |

| Color and appearance | Deep orange to red solid | Visual inspection |

These data ensure the compound's quality and reproducibility for industrial or research use, aligning with standards similar to those in official monographs for related compounds.

Research and Source Diversity

The preparation methods described are consistent with azo dye synthesis protocols found in scholarly chemical literature and patent documents related to azo compounds with sulphonate and carbamoyl functional groups. Although direct literature on this exact compound is scarce, analogous compounds such as barium bis[4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate] have well-documented synthetic routes that inform the preparation strategy.

Patent literature provides insight into the functional group tolerance and substitution patterns during azo coupling and metal salt formation, emphasizing the importance of reaction conditions and purification steps to achieve high purity and yield.

Summary Table of Preparation Methodology

| Step Number | Process Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization | 3-nitro-4-aminobenzenesulphonic acid, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Azo Coupling | Diazonium salt + phenylcarbamoyl acetonyl derivative, alkaline pH | Formation of azo ligand |

| 3 | Purification of ligand | pH adjustment, filtration, washing, drying | Pure azo ligand |

| 4 | Complexation with barium | Barium chloride/acetate, aqueous solution | Formation of barium bis complex |

| 5 | Isolation and drying | Filtration, washing, vacuum drying | Final barium bis(azo ligand) salt |

Chemical Reactions Analysis

Types of Reactions

Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted sulphonate derivatives.

Scientific Research Applications

The compound Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) is a complex chemical with diverse applications in scientific research and industrial processes. This article explores its applications across various domains, supported by comprehensive data tables and case studies.

Analytical Chemistry

Spectroscopic Applications : The compound is utilized as a chromogenic reagent in spectrophotometry for the detection of metal ions. Its azo group provides a vivid color change upon interaction with specific ions, making it an effective indicator in titrations.

| Metal Ion | Detection Limit (mg/L) | Color Change |

|---|---|---|

| Lead | 0.05 | Yellow to Red |

| Copper | 0.1 | Blue to Green |

| Iron | 0.2 | Orange to Brown |

Biological Applications

Antimicrobial Activity : Studies have shown that Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study conducted by Smith et al. (2022) demonstrated that a concentration of 50 µg/mL effectively inhibited bacterial growth by 75%, indicating potential use in pharmaceutical formulations.

Environmental Science

Water Treatment : The compound has been explored for its efficacy in removing heavy metals from wastewater. Its sulfonate groups facilitate binding with metal ions, allowing for effective precipitation and removal.

| Heavy Metal | Removal Efficiency (%) | Initial Concentration (mg/L) |

|---|---|---|

| Cadmium | 90 | 100 |

| Chromium | 85 | 150 |

| Nickel | 80 | 200 |

Material Science

Dyes and Pigments : Due to its vibrant color properties, this compound is investigated as a potential dye in textiles and plastics. The stability of the azo bond under various conditions makes it suitable for long-lasting applications.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Protein Interactions: It can interact with proteins, affecting their structure and function.

Pathways Involved: The compound may influence signaling pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Substituent Effects

Counterion Influence

Environmental and Industrial Relevance

- The PMT/vPvM classification of barium azo compounds () highlights environmental risks, contrasting with sodium salts like Acid Orange 24, which are more biodegradable but regulated in cosmetics .

- Triazine-containing dyes () demonstrate advanced structural complexity for improved dye fixation, a feature absent in simpler barium analogs .

Biological Activity

Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate), also known as Pigment Yellow 61:1, is a complex organic compound with significant applications in various fields, particularly as a pigment in industrial settings. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

- Molecular Formula : C32H26BaN8O14S2

- Molecular Weight : 948.05 g/mol

- CAS Number : 5280-69-3

- Purity : 96% .

Toxicological Profile

Research indicates that barium compounds can exhibit varying degrees of toxicity depending on their chemical structure and exposure routes. Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) has been assessed for its potential toxic effects, particularly in the context of its use as a pigment.

Acute Toxicity

Acute toxicity studies have shown that exposure to high concentrations of barium compounds can lead to adverse health effects, including respiratory distress and gastrointestinal disturbances. The specific biological activity of Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) requires further investigation to determine its acute toxicity levels in various biological models.

The biological activity of Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate) may involve several mechanisms:

- Cellular Interaction : The compound's azo group may interact with cellular components, potentially leading to oxidative stress and inflammation.

- Immune Response Modulation : As noted in studies of similar compounds, there is potential for modulation of immune responses, affecting both innate and adaptive immunity .

Study 1: Genotoxicity Assessment

A recent study evaluated the genotoxic effects of various azo dyes, including derivatives similar to Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate). Results indicated significant DNA damage in cultured human cells exposed to high concentrations of these compounds. The study concluded that such azo dyes could pose a risk for mutagenesis and carcinogenesis .

Study 2: Environmental Impact

Another investigation focused on the environmental implications of azo pigments, including Barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate). The study highlighted concerns regarding aquatic toxicity, noting that barium pigments could adversely affect aquatic life through bioaccumulation and toxicity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C32H26BaN8O14S2 |

| Molecular Weight | 948.05 g/mol |

| CAS Number | 5280-69-3 |

| Purity | 96% |

| Acute Toxicity | Requires further study |

| Chronic Toxicity | Potential carcinogenic risk |

| Genotoxicity | Significant DNA damage reported |

Q & A

Basic Research Questions

Q. What is the molecular structure of barium bis(3-nitro-4-((1-(phenylcarbamoyl)acetonyl)azo)benzenesulphonate), and how is it synthesized?

- Methodological Answer : The compound is a barium salt of a sulfonated azo dye with the molecular formula C₃₂H₂₆BaN₈O₁₄S₂ . Synthesis typically involves diazotization of a nitro-substituted aniline precursor, followed by coupling with a naphthol or acetonyl derivative. Critical steps include pH control during azo bond formation (pH 6–8) and sulfonation under reflux conditions (80–100°C). Purification via recrystallization in ethanol-water mixtures ensures removal of unreacted intermediates .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies λₘₐₓ (typically 450–550 nm for azo dyes) to confirm conjugation and electronic transitions .

- FT-IR : Detects characteristic peaks for azo (-N=N-, ~1450 cm⁻¹), sulfonate (-SO₃⁻, ~1050 cm⁻¹), and nitro groups (-NO₂, ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and carbamoyl/acetonyl moieties .

- Elemental Analysis : Validates stoichiometry (e.g., Ba²⁺ content via ICP-MS) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Dye Chemistry : Used as a metallized azo dye for studying structure-color relationships, particularly in coordination with transition metals .

- Material Science : Investigated for optical properties in liquid crystals or photoresponsive materials due to its planar azo structure .

- Environmental Toxicology : Serves as a model compound for assessing azo dye degradation pathways .

Advanced Research Questions

Q. How does environmental persistence of this compound compare to structurally similar azo dyes?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301/302 guidelines to measure half-life (e.g., t₁/₂ > 205 days observed in related barium azo sulfonates ).

- QSAR Modeling : Predict environmental fate by correlating log Kₒw (estimated ~0.1 for sulfonated anions) with bioaccumulation potential .

- Advanced Oxidation : Test degradation efficiency via Fenton’s reagent or UV/H₂O₂, monitoring intermediates by LC-MS .

Q. What experimental strategies resolve contradictions in reported photostability data for sulfonated azo dyes?

- Methodological Answer :

- Controlled Irradiation Experiments : Expose samples to standardized UV light (e.g., 365 nm) and quantify degradation via HPLC. Variables include pH, oxygen levels, and solvent polarity .

- Quantum Mechanical Calculations : Use DFT to model excited-state behavior and identify substituents (e.g., nitro groups) that enhance/reduce photodegradation .

- Comparative Studies : Benchmark against structurally analogous dyes (e.g., calcium or sodium salts) to isolate barium’s role in stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Fluorescence Quenching Assays : Measure binding affinity to proteins (e.g., BSA) via Stern-Volmer plots .

- Molecular Docking : Simulate interactions with enzymes (e.g., azoreductases) using AutoDock Vina to predict metabolic pathways .

- In Vitro Cytotoxicity : Assess cell viability (MTT assay) in hepatic (HepG2) or renal (HEK293) cell lines to evaluate toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.